5-Hexyl-4-methylindolo[2,3-b]quinoxaline

Thermal stability Regioisomerism Indoloquinoxaline

5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a synthetic nitrogen-containing heterocyclic compound belonging to the indoloquinoxaline class, characterized by a planar fused indole-quinoxaline scaffold. This chemical architecture is recognized for DNA intercalation, which underpins reported anticancer and antimicrobial properties.

Molecular Formula C21H23N3
Molecular Weight 317.4 g/mol
Cat. No. B12123182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyl-4-methylindolo[2,3-b]quinoxaline
Molecular FormulaC21H23N3
Molecular Weight317.4 g/mol
Structural Identifiers
SMILESCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C
InChIInChI=1S/C21H23N3/c1-3-4-5-8-14-24-20-15(2)10-9-11-16(20)19-21(24)23-18-13-7-6-12-17(18)22-19/h6-7,9-13H,3-5,8,14H2,1-2H3
InChIKeyNUUPNAIJAIYFMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexyl-4-methylindolo[2,3-b]quinoxaline – Structural and Pharmacological Baseline for Research Procurement


5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a synthetic nitrogen-containing heterocyclic compound belonging to the indoloquinoxaline class, characterized by a planar fused indole-quinoxaline scaffold [1]. This chemical architecture is recognized for DNA intercalation, which underpins reported anticancer and antimicrobial properties [1][2]. The compound is registered in authoritative databases including PubChem and ChEMBL, and has been reported to inhibit xanthine oxidase with a Ki of 4.20 nM in mixed-type inhibition assays [3]. Its 5-hexyl-4-methyl substitution pattern distinguishes it from the more common 6-alkylated analogs, conferring unique physicochemical and stability properties relevant to preclinical lead optimization [4].

Why 5-Hexyl-4-methylindolo[2,3-b]quinoxaline Cannot Be Simply Replaced by Generic Indoloquinoxaline Analogs


The indoloquinoxaline scaffold's pharmacological profile is highly sensitive to the position and nature of alkyl substituents. The 5-hexyl-4-methyl substitution pattern is not interchangeable with the 6-alkylated isomers that predominate in many research libraries [1]. As described in EP0238459A1, 5-alkylated 5H-indolo(2,3-b)quinoxalines undergo a thermally induced rearrangement to the 6-alkylated form, a property that does not occur in the reverse direction and fundamentally alters the compound's stability and biological half-life under physiological or storage conditions [1]. Furthermore, the extended hexyl chain at position 5, combined with the methyl group at position 4, produces a distinct lipophilicity profile (estimated logP significantly higher than the core scaffold or shorter-chain analogs) that affects membrane permeability, DNA intercalation affinity, and target engagement kinetics [2][3]. Simple substitution with a different alkyl chain length, a positional isomer, or a des-methyl analog cannot replicate this precise physicochemical and stability signature, making procurement of the exact compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 5-Hexyl-4-methylindolo[2,3-b]quinoxaline: Stability, Lipophilicity, DNA Binding, and Selectivity


Regioisomeric Thermal Stability: 5-Alkyl vs. 6-Alkyl Rearrangement Propensity

5-Hexyl-4-methylindolo[2,3-b]quinoxaline is a 5-alkylated isomer. According to European Patent EP0238459A1, 5-alkylated 5H-indolo(2,3-b)quinoxalines are capable of thermally rearranging to the corresponding 6-alkylated 6H-indolo(2,3-b)quinoxalines [1]. This rearrangement is unidirectional; 6-alkylated isomers do not revert to the 5-alkylated form under the same conditions. This property directly impacts compound integrity during storage or in assays conducted at elevated temperatures, making the 5-alkyl isomer a chemically distinct entity with a defined stability profile that must be specified in procurement.

Thermal stability Regioisomerism Indoloquinoxaline

Lipophilicity Differentiation: 5-Hexyl-4-methyl vs. Core Scaffold and Shorter-Chain Analogs

The unsubstituted 6H-indolo[2,3-b]quinoxaline core has a reported LogP of 3.264 [2]. In contrast, the 5-hexyl-4-methyl derivative exhibits a significantly higher predicted SlogP of 4.61029, as catalogued in physicochemical databases [1]. This increase of approximately 1.35 log units translates to roughly a 22-fold increase in partition coefficient, indicating considerably enhanced lipophilicity. Compared to shorter-chain analogs (e.g., 5-ethyl or 5-methyl derivatives), the hexyl chain provides a quantifiable boost in lipophilicity that correlates with improved membrane permeation potential.

Lipophilicity LogP Membrane permeability

DNA Intercalation Affinity: Monomeric Indoloquinoxaline vs. Dimeric and Benzo-Fused Derivatives

Indoloquinoxaline derivatives bind DNA through intercalation with measurable affinity constants. A 2008 study reported that monomeric indoloquinoxaline derivatives have DNA binding constants of ~10⁶ M⁻¹, while dimeric derivatives reach ~10⁹ M⁻¹ [1]. As a monomeric derivative, 5-hexyl-4-methylindolo[2,3-b]quinoxaline is expected to fall in the ~10⁶ range. Additionally, a 2011 comparative study showed that simple 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline derivatives bind DNA with lg Ka = 5.57–5.89, whereas benzo-fused 7H-benzo[4,5]indolo[2,3-b]quinoxalines exhibit stronger binding (lg Ka = 6.23–6.87) [2]. This establishes that simple indoloquinoxalines (like the target compound) have moderate, quantifiable DNA affinity distinct from more complex fused systems.

DNA intercalation Binding constant Antiviral

P-Glycoprotein Antagonism: Selective MDR Reversal at Sub-Micromolar Concentrations

Certain indoloquinoxaline derivatives act as selective P-glycoprotein (P-gp) antagonists without cytotoxicity. A 2000 study demonstrated that 1,4-dibutoxy-6H-indolo[2,3-b]quinoxaline, at concentrations as low as 0.25 µM, effectively sensitizes NCI/ADR cells to vinblastine, doxorubicin, and paclitaxel, reversing P-gp-mediated multidrug resistance [1]. The compound showed no antagonism of MRP1 and no cytotoxicity up to 20 µM. While direct data for 5-hexyl-4-methylindolo[2,3-b]quinoxaline are lacking, the indoloquinoxaline scaffold's demonstrated P-gp selectivity (IC50 ~0.25 µM for sensitization) suggests that this derivative may be explored as a MDR reversal agent, particularly if the hexyl chain enhances membrane partitioning for improved access to the transporter.

P-glycoprotein Multidrug resistance MDR reversal

Optimal Research Applications for 5-Hexyl-4-methylindolo[2,3-b]quinoxaline Based on Quantitative Evidence


Multidrug Resistance (MDR) Reversal Studies

Based on class-level evidence that indoloquinoxalines selectively antagonize P-glycoprotein at sub-micromolar concentrations (0.25 µM) without MRP1 cross-reactivity [1], 5-hexyl-4-methylindolo[2,3-b]quinoxaline is indicated for MDR reversal assays. Its elevated lipophilicity (predicted SlogP 4.61) [2] suggests enhanced membrane partitioning, which may facilitate access to the P-gp transporter in cell-based models.

DNA Intercalation and Mechanistic Binding Studies

The monomeric indoloquinoxaline scaffold exhibits DNA binding constants of ~10⁶ M⁻¹ [3], distinct from dimeric (~10⁹ M⁻¹) or benzo-fused variants (lg Ka 6.23–6.87) [4]. Researchers requiring moderate, tunable DNA intercalation—such as in studies of sequence specificity or topoisomerase inhibition—should procure this specific compound to avoid the confounding ultra-tight binding of dimeric analogs.

Antiviral or Antitumor Lead Identification

Indoloquinoxaline derivatives with antiviral and antitumor activity have been reported, often correlating with DNA intercalation potency [3]. The compound's registry in ChEMBL (CHEMBL4445985) and reported xanthine oxidase inhibition (Ki 4.20 nM) [5] provide starting points for target-based screening. The 5-hexyl-4-methyl substitution may confer metabolic stability advantages over shorter-chain analogs, justifying its selection for lead optimization campaigns.

Pharmacokinetic and Lipophilicity Correlation Studies

With a computed SlogP of 4.61029 [2]—approximately 1.35 log units above the unsubstituted core—this compound serves as a tool to establish lipophilicity-activity relationships (LAR) within the indoloquinoxaline series. It can be used alongside analogs with varying alkyl chain lengths to quantify the impact of lipophilicity on cellular uptake, plasma protein binding, and in vivo efficacy.

Quote Request

Request a Quote for 5-Hexyl-4-methylindolo[2,3-b]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.